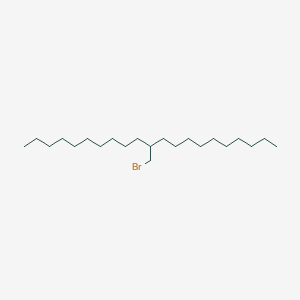

11-(Bromomethyl)henicosane

描述

Contextual Significance of Long-Chain Halogenated Alkanes in Contemporary Organic Chemistry

Long-chain halogenated alkanes are organic compounds consisting of a lengthy carbon chain with one or more halogen atoms attached. These compounds are significant in organic chemistry for several reasons. They serve as versatile intermediates in a multitude of synthetic reactions. studypug.com The halogen atom, being more electronegative than carbon, creates a polar carbon-halogen bond, rendering the carbon atom susceptible to nucleophilic attack. This reactivity allows for the introduction of various functional groups through substitution reactions. pressbooks.pub

Furthermore, long-chain alkanes, both linear and branched, are studied as model compounds for understanding the properties of more complex molecules like semi-crystalline polymers. shu.ac.uk The presence of branching can influence the physical properties of these molecules, such as their viscosity and surface tension. acs.org In geochemistry, long-chain branched alkanes are recognized as important biomarkers, providing insights into past environmental and climatic conditions. frontiersin.orgfrontiersin.org The study of their distribution and structure helps in reconstructing paleoenvironments. frontiersin.orgfrontiersin.org

Overview of the Bromomethyl Functional Group in Synthetic Strategies

The bromomethyl group (–CH2Br) is a key functional group in organic synthesis. ontosight.ai Its utility stems from the fact that bromide is an excellent leaving group, making the carbon atom to which it is attached an electrophilic site ripe for nucleophilic substitution reactions. pressbooks.pubontosight.ai This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, and ethers, by reacting the bromomethyl-containing compound with appropriate nucleophiles. studypug.comresearchgate.net

This functional group is often incorporated into molecules to serve as a reactive handle for subsequent chemical modifications. ontosight.ai For instance, in the synthesis of complex molecules, a bromomethyl group can be introduced and later transformed into another desired functional group under specific reaction conditions. byjus.com

Role of 11-(Bromomethyl)henicosane as a Branched Aliphatic Intermediate

This compound serves as a valuable branched aliphatic intermediate in organic synthesis. lookchem.com Aliphatic hydrocarbons, which are composed of straight-chain, branched-chain, or non-aromatic cyclic arrangements of carbon and hydrogen atoms, are fundamental building blocks in the synthesis of more complex organic molecules. allen.insolubilityofthings.com The branched nature of this compound, with its long alkyl chains extending from a central point, can be used to introduce specific steric and solubility properties into a target molecule.

The reactivity of the bromomethyl group allows this compound to be used as a precursor for creating a diverse array of compounds. lookchem.com For example, it can undergo nucleophilic substitution reactions to attach the large C22H45- branched alkyl group to other molecules. This has been demonstrated in the synthesis of materials for organic electronics, where 11-(bromomethyl)tricosane, a closely related compound, was used to introduce long branched alkyl chains to improve the solubility and processing characteristics of the final materials. rsc.orgrsc.org

Scope and Academic Relevance of Research on this compound

Research involving this compound and similar long-chain branched haloalkanes is driven by their potential applications in materials science and organic electronics. lookchem.comsunatech.com The introduction of long, branched alkyl chains can significantly influence the properties of materials, such as their solubility and film-forming capabilities, which are crucial for applications like organic photovoltaics. sunatech.com

Academic research has explored the synthesis of related compounds, such as 11-(bromomethyl)tricosane, and their use in creating complex organic molecules. rsc.orgrsc.org These studies provide a foundation for understanding the potential synthetic routes and applications of this compound. The investigation of such molecules contributes to the broader understanding of structure-property relationships in organic materials and the development of novel synthetic methodologies. tandfonline.comresearchgate.net

Structure

2D Structure

属性

IUPAC Name |

11-(bromomethyl)henicosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H45Br/c1-3-5-7-9-11-13-15-17-19-22(21-23)20-18-16-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCAGDFICOEVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCCC)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 11 Bromomethyl Henicosane

Precursor Selection and Design for Bromomethylation

The successful synthesis of 11-(Bromomethyl)henicosane hinges on the rational selection and design of its immediate precursor. The most direct and common approach involves the functionalization of a C22 backbone that already contains an oxygen-bearing functional group at the desired position, which can be readily converted to a bromomethyl group.

The most synthetically straightforward precursor is the corresponding alcohol, 11-(hydroxymethyl)henicosane. This compound possesses the complete carbon skeleton of the target molecule, with a primary hydroxyl group that serves as an excellent substrate for nucleophilic substitution reactions to introduce the bromine atom. The conversion of alcohols to alkyl bromides is a fundamental transformation in organic synthesis with several reliable methods available. pearson.comlibretexts.orgorganic-chemistry.orgchemguide.co.uk

The Appel reaction is a highly effective method for converting primary and secondary alcohols into their corresponding alkyl halides under mild and nearly neutral conditions. wikipedia.orgalfa-chemistry.com This makes it particularly suitable for complex molecules or those sensitive to acidic or basic reagents. alfa-chemistry.com The reaction typically involves a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and a halocarbon source like carbon tetrabromide (CBr₄). alfa-chemistry.comorganic-chemistry.org An alternative and widely used variation employs N-Bromosuccinimide (NBS) as the bromine source in conjunction with triphenylphosphine. commonorganicchemistry.comorganic-chemistry.org

The mechanism proceeds via the formation of an oxyphosphonium intermediate. The alcohol attacks the activated phosphine, transforming the hydroxyl group into an excellent leaving group. A subsequent Sₙ2 displacement by the bromide ion yields the final alkyl bromide product, this compound, along with triphenylphosphine oxide as a byproduct. alfa-chemistry.comorganic-chemistry.org The Sₙ2 nature of the reaction ensures an inversion of configuration at the reaction center if it is a stereocenter. organic-chemistry.orgcommonorganicchemistry.com

Below is a table summarizing typical conditions for Appel-type reactions for the conversion of alcohols to alkyl bromides.

Table 1: Typical Reagents and Conditions for Appel-Type Bromination

| Reagent System | Typical Solvent | Temperature | Key Features |

|---|---|---|---|

| PPh₃ / CBr₄ | Dichloromethane (B109758) (DCM), THF | 0 °C to Room Temp. | High yields, mild conditions. wikipedia.orgorganic-chemistry.orgorganic-synthesis.com |

| PPh₃ / NBS | Dichloromethane (DCM) | 0 °C to Room Temp. | NBS is a convenient solid bromine source. commonorganicchemistry.comorganic-chemistry.org |

| PPh₃ / Br₂ | Dichloromethane (DCM) | 0 °C | Effective but requires careful handling of liquid bromine. alfa-chemistry.comcommonorganicchemistry.com |

An alternative synthetic strategy begins with an olefin precursor, such as 11-(methylene)henicosane. The addition of hydrogen bromide (HBr) across the double bond can yield the desired branched bromide. This electrophilic addition reaction proceeds via the formation of a carbocation intermediate. masterorganicchemistry.com

According to Markovnikov's rule, the proton from HBr will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of 11-(methylene)henicosane, the initial protonation of the terminal methylene (B1212753) carbon results in a tertiary carbocation at the 11-position. Subsequent attack by the bromide ion on this carbocation intermediate yields the target molecule, this compound. masterorganicchemistry.com This method is highly regioselective due to the significant stability difference between the potential tertiary and primary carbocations that could be formed. masterorganicchemistry.com

While the conversion of an alcohol is the most direct route, other methods can be considered for introducing a bromomethyl group, though they may be less direct for a saturated aliphatic chain. One such method involves the radical bromination of a precursor like 11-methylhenicosane. However, radical halogenation of alkanes often suffers from a lack of selectivity, potentially leading to a mixture of brominated products at various positions along the alkane chain, although bromination does favor substitution at tertiary carbons. researchgate.net

For aromatic systems, bromomethylation using reagents like HBr and paraformaldehyde is a common method to introduce a -CH₂Br group. manac-inc.co.jp However, applying this chemistry to a purely aliphatic compound like henicosane is not a viable direct strategy. Another potential, albeit multi-step, route could involve the synthesis of a carboxylic acid derivative, such as 11-henicosanecarboxylic acid, followed by its reduction to the corresponding alcohol and subsequent bromination as described previously.

Conversion from Corresponding Branched Alcohols (e.g., 11-Henicosanol Derivatives)

Reaction Optimization and Process Parameters

Optimizing the synthesis of this compound involves the careful control of various reaction parameters to maximize yield and purity while minimizing side reactions. Key parameters include the choice of solvent, temperature, and stoichiometry of reagents.

The choice of solvent plays a critical role in the outcome of bromomethylation reactions, particularly in those involving ionic or polar intermediates like the Appel reaction. The solvent must effectively dissolve the long-chain, nonpolar substrate while also facilitating the desired reaction pathway.

In the context of Appel-type reactions for converting 11-(hydroxymethyl)henicosane, halogenated solvents are often preferred.

Dichloromethane (DCM): DCM is one of the most common and effective solvents for the Appel reaction. organic-synthesis.com Its polarity is sufficient to dissolve the phosphonium (B103445) salt intermediates, yet it is non-protic and relatively inert, preventing unwanted side reactions.

Tetrahydrofuran (THF): THF is another suitable solvent for this transformation. organic-synthesis.com Its ability to solvate intermediates can influence reaction rates and outcomes.

In other bromination strategies, the solvent choice is equally crucial. For bromomethylation of aromatic compounds, which can provide mechanistic insights, solvents like dibromomethane (B42720) are preferred over chlorinated solvents to prevent the formation of undesired chlorinated byproducts. google.comgoogle.com Recent research has also highlighted the unique properties of fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), in promoting challenging C-H activation reactions, showcasing their potential to mediate novel functionalization pathways. rsc.orgrsc.org The selection of an appropriate solvent is therefore a key parameter that must be optimized for the specific bromination method employed.

Temperature and Time Control in Synthetic Protocols

The control of temperature and reaction time is paramount in the synthesis of this compound, primarily to manage the selectivity and prevent the formation of undesirable byproducts. In free-radical bromination, the reaction is typically initiated by heat or UV light, which homolytically cleaves the bromine-bromine bond to generate bromine radicals.

The temperature of the reaction directly influences the rate of both the initiation and propagation steps. For the bromination of a long-chain alkane, a moderately elevated temperature is generally required to ensure a sufficient rate of reaction. However, excessively high temperatures can lead to a decrease in selectivity. Free-radical bromination is known to be highly selective, favoring the substitution of hydrogens on tertiary carbons, followed by secondary, and then primary carbons. pearson.comstackexchange.com In the case of 11-methylhenicosane, the target is the primary carbon of the methyl group. To achieve this, careful temperature management is crucial to minimize bromination at the secondary carbons along the henicosane chain. A lower reaction temperature would favor the more selective bromine radical, potentially increasing the proportion of the desired primary bromide.

The reaction time is another critical parameter that must be optimized. A reaction time that is too short will result in a low conversion of the starting material. Conversely, an extended reaction time can lead to polybromination, where more than one hydrogen atom on the alkane is substituted with bromine. To mitigate this, the reaction progress should be monitored, for instance by gas chromatography, to stop the reaction once the optimal conversion to the monobrominated product is achieved.

| Parameter | Condition | Rationale |

| Temperature | Moderate (e.g., 40-60 °C) | To ensure a sufficient reaction rate while maintaining selectivity for the primary carbon. |

| Reaction Time | Monitored | To maximize the yield of the monobrominated product and prevent polybromination. |

Catalytic Approaches in Bromomethylation

While free-radical bromination can be initiated thermally or photochemically, catalytic approaches can offer improved control and efficiency. For the synthesis of bromoalkanes from alcohols, solid acid catalysts have been employed. For instance, alumina-modified sulfated zirconia has been used as a heterogeneous catalyst for the synthesis of bromopropane from n-propanol. mdpi.com This type of catalyst can be beneficial in terms of ease of separation and potential for recycling. mdpi.com

In the context of direct bromination of alkanes, while not a catalytic cycle in the traditional sense, the use of initiators can be considered a form of catalysis. Radical initiators, such as azobisisobutyronitrile (AIBN), can be used to generate radicals at a lower temperature than purely thermal initiation, offering better control over the reaction.

For the bromomethylation of aromatic compounds, Lewis acids are often used as catalysts. However, for the direct bromination of an alkane at a methyl group, a free-radical pathway is the more conventional approach. The development of selective catalysts for the functionalization of specific C-H bonds in alkanes is an active area of research, and future developments may provide more direct catalytic routes to compounds like this compound.

Isolation and Purification Techniques for this compound

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The crude product will likely contain unreacted starting material (11-methylhenicosane), the desired product, and potentially small amounts of isomeric and polybrominated byproducts. Given the high molecular weight and non-polar nature of the target compound, a combination of extraction and chromatographic techniques is typically employed.

Chromatographic Separation Methods

Column chromatography is a fundamental technique for the separation of organic compounds. nih.gov For the purification of this compound, a stationary phase such as silica (B1680970) gel or alumina (B75360) would be appropriate. creative-proteomics.com The choice of eluent (mobile phase) is crucial for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate, would likely be effective. The separation is based on the differential adsorption of the components onto the stationary phase; the less polar 11-methylhenicosane would elute first, followed by the slightly more polar this compound. Any more polar, polybrominated byproducts would elute last.

The progress of the separation can be monitored by thin-layer chromatography (TLC). oc-praktikum.de Fractions containing the pure product, as identified by TLC, are then combined and the solvent is removed under reduced pressure to yield the purified this compound.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Separation Principle |

| Column Chromatography | Silica Gel or Alumina | Hexane/Dichloromethane gradient | Adsorption |

Extraction and Work-up Procedures

Following the completion of the bromination reaction, an initial work-up is necessary to remove any inorganic reagents and byproducts. This typically involves a series of liquid-liquid extractions. The reaction mixture would first be cooled to room temperature and then washed with an aqueous solution to remove any remaining bromine and hydrobromic acid. A solution of a reducing agent, such as sodium thiosulfate (B1220275), can be used to quench any unreacted bromine, followed by a wash with a mild base, like sodium bicarbonate solution, to neutralize any acidic byproducts.

The organic layer, containing the crude product, is then separated from the aqueous layer. It is important to ensure a clean separation of the two phases. orgsyn.org The organic layer is subsequently washed with brine (a saturated aqueous solution of sodium chloride) to remove the bulk of the dissolved water. Finally, the organic solution is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any residual water. Filtration of the drying agent, followed by evaporation of the solvent under reduced pressure, yields the crude this compound, which can then be further purified by chromatography.

| Step | Reagent/Procedure | Purpose |

| 1. Quenching | Aqueous sodium thiosulfate solution | To remove excess bromine. |

| 2. Neutralization | Aqueous sodium bicarbonate solution | To neutralize acidic byproducts (e.g., HBr). |

| 3. Washing | Brine | To remove dissolved water from the organic phase. |

| 4. Drying | Anhydrous magnesium sulfate or sodium sulfate | To remove residual water from the organic phase. |

| 5. Filtration & Evaporation | To remove the drying agent and solvent, yielding the crude product. |

Reactivity and Mechanistic Pathways of 11 Bromomethyl Henicosane

Nucleophilic Substitution Reactions (S_N1 and S_N2) of the Bromomethyl Group

Nucleophilic substitution reactions are fundamental to the reactivity of 11-(bromomethyl)henicosane. The mechanism of these reactions, either unimolecular (S_N1) or bimolecular (S_N2), is determined by the structure of the substrate, the nature of the nucleophile, and the reaction conditions.

For this compound, the reactive center is a primary carbon. Primary alkyl halides strongly favor the S_N2 pathway. chemistrysteps.com The S_N1 mechanism, which proceeds through a carbocation intermediate, is highly unfavorable because it would require the formation of a very unstable primary carbocation. lumenlearning.comchemicalnote.com The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemicalnote.com This "backside attack" leads to an inversion of stereochemistry at the reaction center.

While the carbon is primary, the large alkyl chains (decyl groups) attached to the adjacent carbon (C11) introduce significant steric hindrance, which can slow the rate of S_N2 reactions compared to less bulky primary alkyl halides. chemistrysteps.comlibretexts.orglibretexts.org Nevertheless, the S_N2 pathway remains the predominant mechanism for nucleophilic substitution.

| Factor | S_N1 Pathway | S_N2 Pathway | Implication for this compound |

|---|---|---|---|

| Substrate Structure | Favored by tertiary > secondary halides | Favored by methyl > primary > secondary halides masterorganicchemistry.comquora.com | Primary alkyl halide structure strongly favors the S_N2 pathway. chemistrysteps.com |

| Carbocation Stability | Requires stable carbocation | No carbocation formed | Formation of a primary carbocation is energetically unfavorable, disfavoring S_N1 . chemicalnote.com |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻) chemistrysteps.com | Reactions will proceed via S_N2 with strong nucleophiles. |

| Kinetics | First-order: rate = k[Substrate] chemicalnote.com | Second-order: rate = k[Substrate][Nucleophile] chemicalnote.com | Reaction rate depends on the concentration of both reactants. |

| Steric Hindrance | Less sensitive to sterics at the reaction center chemistrysteps.com | Highly sensitive; bulky groups retard the reaction rate libretexts.org | The large alkyl chains may slow the S_N2 reaction, but it remains the viable pathway. |

The electrophilic carbon of the bromomethyl group readily reacts with various heteroatomic nucleophiles in classic S_N2 alkylation reactions.

Pyrrole and its derivatives can be N-alkylated by reacting them with alkyl halides. In the case of this compound, the reaction typically requires a base to deprotonate the pyrrole, generating the more nucleophilic pyrrolide anion. This anion then attacks the bromomethyl group in an S_N2 fashion to displace the bromide ion, forming a new C-N bond. organic-chemistry.orgorganic-chemistry.org The product is an N-alkylated pyrrole bearing the large henicosanylmethyl substituent. The reaction is generally regioselective for the nitrogen atom. organic-chemistry.org

Benzotriazole, another nitrogen-containing heterocycle, can also be alkylated with this compound. Similar to pyrrole, a base is used to deprotonate benzotriazole, forming the benzotriazolide anion. This anion then acts as a nucleophile. A challenge in the alkylation of benzotriazole is the potential for reaction at two different nitrogen atoms (N1 and N2), leading to a mixture of regioisomers. researchgate.netrsc.org The ratio of N1 to N2 alkylation products can be influenced by factors such as the solvent, counter-ion, and the structure of the alkyl halide.

This compound serves as a valuable starting material for creating organometallic reagents, which are essential for forming new carbon-carbon bonds.

Grignard Reagent Formation : By reacting this compound with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF), a Grignard reagent is formed. quora.comadichemistry.combyjus.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond, reversing the polarity (umpolung) of the carbon atom from electrophilic to strongly nucleophilic. adichemistry.com The resulting Grignard reagent, 11-(magnesiobromomethyl)henicosane, is a powerful carbanion source that can react with a wide range of electrophiles, such as aldehydes, ketones, and carbon dioxide, to create more complex molecules. byjus.comlibretexts.org

Precursor for Stille and Suzuki Coupling : While alkyl bromides are not direct partners in typical palladium-catalyzed Stille or Suzuki cross-coupling reactions, which generally couple organometallics with sp²-hybridized carbons (e.g., aryl or vinyl halides), this compound can be converted into a suitable precursor. wikipedia.orgorganic-chemistry.org For instance, it can be transformed into an organostannane reagent via nucleophilic substitution with a stannyl anion. This organostannane can then participate in a Stille coupling with an appropriate organic halide. wikipedia.orgresearchgate.net

Alkylation of Heteroatomic Nucleophiles (e.g., N, O, S)

Elimination Reactions (E1 and E2) Involving the Bromomethyl Moiety

Elimination reactions represent a competing pathway to nucleophilic substitution, resulting in the formation of an alkene. The mechanism can be either unimolecular (E1) or bimolecular (E2).

The choice between E1 and E2 is primarily dictated by the substrate structure and the strength of the base. chemistry.coachchemistrysteps.com

E1 Mechanism : This pathway involves the formation of a carbocation intermediate, followed by deprotonation. As this compound is a primary alkyl halide, the E1 pathway is extremely unlikely due to the high instability of the primary carbocation that would need to form. lumenlearning.comlibretexts.orglibretexts.org

E2 Mechanism : This is a concerted, single-step process where a base removes a proton from the carbon adjacent to the bromomethyl group (the β-carbon, which is C11 of the henicosane chain) while the bromide ion is simultaneously ejected. chemistrysteps.com This reaction is favored by the use of strong, non-nucleophilic, sterically hindered bases (e.g., potassium tert-butoxide), which can favor elimination over the competing S_N2 reaction. The product of an E2 reaction on this compound would be 11-methylenehenicosane.

| Factor | E1 Pathway | E2 Pathway | Implication for this compound |

|---|---|---|---|

| Substrate Structure | Favored by tertiary > secondary halides | Favored by tertiary > secondary > primary halides | As a primary halide, the E1 pathway is not viable. chemistrysteps.comlibretexts.orgE2 is possible but often slower than S_N2 for primary substrates. lumenlearning.com |

| Base Strength | Favored by weak bases (e.g., H₂O, ROH) chemistry.coach | Requires strong bases (e.g., OH⁻, OR⁻) chemistry.coachchemistrysteps.com | Elimination would require a strong base, favoring the E2 mechanism. |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Base] chemistrysteps.com | The rate of an E2 reaction would depend on both reactants. |

| Intermediate | Carbocation | None (concerted reaction) chemistrysteps.com | The instability of a primary carbocation prevents the E1 mechanism. |

Free-Radical Reactions of this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage under free-radical conditions, typically initiated by light (hν) or a radical initiator like AIBN (azobisisobutyronitrile).

A key free-radical reaction for alkyl halides is reductive dehalogenation. jove.com Using a radical reducing agent such as tributyltin hydride (Bu₃SnH), the bromine atom can be replaced with a hydrogen atom. organic-chemistry.org The mechanism proceeds via a radical chain reaction: jove.compearson.com

Initiation : A radical initiator generates a tributyltin radical (Bu₃Sn•).

Propagation : The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide and the primary alkyl radical, 11-(methyl)henicosanyl radical. This alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the product 11-methylhenicosane and regenerating the tributyltin radical, which can continue the chain. jove.compearson.com

Termination : The reaction is terminated when two radical species combine.

This method is an efficient way to remove the bromine functionality and produce the corresponding alkane. Bromine is generally more reactive in free radical reactions than chlorine. masterorganicchemistry.comucr.edu

Mechanistic Insights into Bromomethylation and Subsequent Transformations

The reactivity of this compound is primarily dictated by the presence of the bromomethyl group (-CH₂Br) attached to a large, sterically demanding henicosane backbone. This structure, a primary alkyl halide, undergoes transformations characteristic of its class, notably nucleophilic substitution and organometallic reagent formation. The mechanistic pathways of these reactions are heavily influenced by the electronic nature of the carbon-bromine bond and the steric hindrance imposed by the long alkyl chains.

Mechanisms of Nucleophilic Substitution

Nucleophilic substitution reactions are fundamental to the transformation of this compound. These reactions involve the replacement of the bromide leaving group by a nucleophile. The two principal mechanisms for such transformations are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. For this compound, the SN2 mechanism is strongly favored.

The SN2 reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). firsthope.co.inmasterorganicchemistry.com This leads to an inversion of stereochemical configuration at the carbon center, a phenomenon known as Walden inversion. libretexts.orglibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following second-order kinetics. firsthope.co.inchemicalnote.com

The preference for the SN2 pathway in this compound is due to its structure as a primary alkyl halide. The alternative SN1 mechanism involves a two-step process initiated by the formation of a carbocation intermediate. chemicalnote.com Primary carbocations are highly unstable, making the SN1 pathway energetically unfavorable for primary alkyl halides. chemicalnote.com The stability of carbocations follows the order: tertiary > secondary > primary. chemicalnote.comquora.com

However, the rate of the SN2 reaction for this compound is expected to be significantly influenced by steric hindrance. The two long alkyl chains (decyl groups) attached to the carbon adjacent to the bromomethyl group create considerable steric bulk, which can impede the incoming nucleophile's approach to the reaction center. firsthope.co.inchemicalnote.comchemistrysteps.com Greater steric hindrance around the reaction site slows down the rate of SN2 reactions. firsthope.co.inchemicalnote.com

| Factor | SN2 Mechanism | SN1 Mechanism | Implication for this compound |

|---|---|---|---|

| Substrate Structure | Favored by methyl and primary halides. firsthope.co.inquora.com | Favored by tertiary halides. quora.com | The primary structure strongly favors the SN2 pathway. |

| Kinetics | Second-order: Rate = k[Alkyl Halide][Nucleophile]. firsthope.co.inchemicalnote.com | First-order: Rate = k[Alkyl Halide]. chemicalnote.com | Reaction rate is sensitive to nucleophile concentration. |

| Intermediate | None (concerted mechanism). chemicalnote.com | Carbocation. chemicalnote.comlibretexts.org | High instability of the primary carbocation disfavors the SN1 pathway. |

| Steric Hindrance | Slows the reaction rate due to hindered backside attack. masterorganicchemistry.comchemicalnote.comchemistrysteps.com | Has little effect on the rate-determining step. chemistrysteps.com | The bulky henicosane backbone likely results in a slower SN2 reaction rate compared to less hindered primary halides. |

| Stereochemistry | Inversion of configuration. firsthope.co.inlibretexts.org | Racemization. | Transformations at the chiral center (if applicable) would proceed with inversion. |

Mechanism of Grignard Reagent Formation

A significant transformation of this compound is its conversion into a Grignard reagent, a highly versatile organometallic compound. This reaction involves treating the alkyl halide with magnesium metal in an aprotic ether solvent, such as diethyl ether or tetrahydrofuran (THF). utexas.eduquora.com

The mechanism of Grignard reagent formation is understood to involve radical intermediates and occurs on the surface of the magnesium metal. alfredstate.eduunp.edu.ar It is not a radical chain reaction but rather a non-chain process. utexas.edu The key steps are:

Single Electron Transfer (SET): The reaction initiates with the transfer of a single electron from the magnesium metal to the antibonding orbital of the carbon-bromine bond of this compound. utexas.edu

Bond Cleavage: This electron transfer leads to the cleavage of the C-Br bond, forming an alkyl radical and a magnesium bromide radical cation (Mg⁺· Br⁻).

Radical Coupling: The highly reactive alkyl radical formed on or near the magnesium surface quickly combines with the magnesium bromide radical to form the final Grignard reagent, 11-(henicosanylmethyl)magnesium bromide. utexas.edu

Ethereal solvents are crucial for this reaction as they stabilize the resulting organomagnesium compound by coordinating with the magnesium atom. utexas.edu

| Step | Description | Reactants | Products/Intermediates |

|---|---|---|---|

| 1 | A single electron is transferred from the magnesium surface to the C-Br bond. utexas.edu | R-CH₂-Br + Mg | [R-CH₂-Br]⁻· + Mg⁺· |

| 2 | The radical anion undergoes rapid fragmentation to form an alkyl radical and a bromide ion. | [R-CH₂-Br]⁻· | R-CH₂· + Br⁻ |

| 3 | The alkyl radical and the magnesium radical cation combine on the metal surface. utexas.edualfredstate.edu | R-CH₂· + Mg⁺· + Br⁻ | R-CH₂-Mg-Br |

| Note: R represents the (C₁₀H₂₁)₂CH- group of the henicosane backbone. |

Mechanistic Insights from Bromination

While the synthesis of this compound itself is not detailed, understanding the general mechanisms of bromination provides context. The bromination of long-chain alkanes can be initiated either thermally or photochemically and proceeds via a radical chain mechanism. researchgate.net This process typically favors the formation of alkyl bromides at internal carbons. researchgate.net However, to obtain a specific isomer like this compound, a functional group handle would likely be required for a selective bromination, such as the conversion of a corresponding alcohol using reagents like hydrogen bromide or phosphorus tribromide, which often proceeds via an SN2-type mechanism. For instance, reacting an alcohol with HBr involves protonation of the hydroxyl group to form a good leaving group (water), followed by a nucleophilic attack by the bromide ion.

Application As a Key Building Block in Advanced Organic Materials

Design and Synthesis of Conjugated Polymers with Long Branched Alkyl Side Chains

The incorporation of long, branched alkyl side chains, such as the henicosane group from 11-(Bromomethyl)henicosane, into conjugated polymers is a widely used strategy to control their physical and electronic properties. These side chains are typically attached to the conjugated backbone of the polymer.

Role of Henicosane Side Chains in Polymer Solubility and Processability

Long alkyl side chains, like the henicosane group, are primarily introduced to enhance the solubility of conjugated polymers in common organic solvents. mdpi.com This improved solubility is critical for the solution-based processing techniques used in the fabrication of large-area and flexible electronic devices. The bulky nature of the henicosane side chains helps to prevent strong aggregation of the polymer chains in solution, facilitating the formation of uniform thin films. mdpi.com However, the length of the alkyl chain can also influence the degree of polymer aggregation and crystallinity. rsc.orgrsc.org Shorter alkyl chains may lead to decreased solubility, which can be challenging for device fabrication. rsc.org

| Property | Effect of Henicosane Side Chains |

| Solubility | Increased solubility in organic solvents. mdpi.com |

| Processability | Enables solution-based fabrication of devices. |

| Aggregation | Can hinder excessive aggregation in solution. mdpi.com |

| Crystallinity | The length of the side chain can be tuned to control crystallinity. rsc.orgrsc.org |

Impact on Molecular Packing and Morphology of Organic Electronic Materials

Precursor for Functional Materials in Organic Electronics

This compound is a versatile precursor for synthesizing a variety of functional materials used in organic electronic devices. The bromo-methyl group provides a reactive site for further chemical modifications, allowing for the incorporation of the henicosane side chain into different molecular architectures. These materials are integral to the performance of organic field-effect transistors and organic photovoltaic cells.

Organic Field-Effect Transistors (OFETs)

In Organic Field-Effect Transistors (OFETs), organic semiconductors are used as the active layer. nih.gov The performance of OFETs is highly dependent on the charge carrier mobility of the organic semiconductor. The introduction of henicosane side chains can influence the molecular ordering and crystallinity of the semiconductor, which in turn affects charge transport. acs.org By carefully designing the side chain architecture, it is possible to optimize the morphology of the active layer for high charge mobility. acs.orgrsc.org Solution-processed OFETs, which are made possible by the enhanced solubility provided by long alkyl chains, are particularly attractive for low-cost and large-area electronics. nih.govmdpi.com

Organic Photovoltaic Cells (OPVs) and Dendritic Acceptors

Organic Photovoltaic (OPV) cells utilize organic materials to convert sunlight into electricity. nih.govstjohns.edu The efficiency of OPVs is closely linked to the morphology of the bulk heterojunction (BHJ), which consists of a blend of donor and acceptor materials. mdpi.com The henicosane side chains on the donor or acceptor molecules can influence the phase separation and domain size within the BHJ, which are critical for efficient exciton dissociation and charge collection. mdpi.com

Dendritic structures, which can be synthesized using precursors like this compound, are also being explored as acceptors in OPVs. The three-dimensional architecture of dendritic molecules can provide pathways for efficient charge transport. The presence of dendritic side groups can influence the molecular mobility and self-assembly of the materials, which can be fine-tuned to optimize device performance. mdpi.com

Influence of Side Chain Architecture on Charge Transport Properties

| Device | Role of Henicosane Side Chains | Impact on Performance |

| OFETs | Influences molecular packing and film morphology. acs.org | Affects charge carrier mobility. acs.orgrsc.org |

| OPVs | Controls morphology of the bulk heterojunction. mdpi.com | Impacts exciton dissociation and charge collection efficiency. mdpi.com |

Synthesis of Novel Molecular Architectures and Scaffolds

The synthesis of novel molecular architectures and scaffolds is a cornerstone of modern organic chemistry, enabling the construction of complex molecules with tailored properties and functionalities. Organic building blocks are fundamental to this process, serving as the foundational components for the assembly of larger, more intricate structures such as supramolecular complexes, metal-organic frameworks, and other organic molecular constructs. These building blocks are strategically chosen for their specific chemical properties and reactive sites, which dictate how they can be interconnected to form larger assemblies.

While a vast array of organic molecules serve as building blocks in synthesis, the specific application of This compound in the creation of novel molecular architectures and scaffolds is not documented in readily available scientific literature. Organic synthesis relies on a diverse toolkit of reactions and starting materials to achieve the desired molecular complexity. The development of new synthetic methodologies often involves the exploration of various functionalized molecules that can act as versatile synthons.

In the broader context of organic synthesis, compounds with long alkyl chains and a reactive functional group, such as a bromomethyl group, can theoretically be utilized in reactions like nucleophilic substitution to attach the long chain to a core scaffold. This approach is common in the synthesis of molecules designed for self-assembly or to impart specific physical properties, such as solubility or crystallinity, to a larger molecular structure. However, specific research detailing the successful incorporation of This compound into novel, complex molecular architectures or scaffolds, along with the corresponding synthetic protocols and characterization data, is not presently available in the cited literature. The exploration of its potential in this area remains an open avenue for future research.

Spectroscopic and Analytical Characterization of 11 Bromomethyl Henicosane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 11-(Bromomethyl)henicosane. libretexts.orgmsu.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. libretexts.orgpreprints.org

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons based on their chemical environment. The protons on the carbon directly bonded to the bromine atom (CH-CH ₂-Br) would appear at the lowest field (highest chemical shift) due to the deshielding effect of the electronegative bromine atom. The methine proton (-CH -) at the branch point would also have a characteristic shift. The numerous methylene (B1212753) protons (-CH ₂-) of the long alkyl chains would overlap to form a large, complex signal in the typical aliphatic region, while the terminal methyl protons (-CH ₃) would appear at the highest field (lowest chemical shift). pku.edu.cn

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (Terminal methyl) | ~0.88 | Triplet | 6H |

| -(CH₂)₉- (Chain methylene) | ~1.26 | Multiplet | 36H |

| -CH- (Methine) | ~1.50 | Multiplet | 1H |

| -CH₂-Br (Bromomethyl) | ~3.40 | Doublet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom in the molecule. The carbon of the bromomethyl group (-C H₂Br) is significantly deshielded and appears at a lower field compared to the other aliphatic carbons. oxinst.com The methine carbon at the branch point is also distinguishable. The carbons of the long methylene chains typically produce a dense cluster of signals, while the terminal methyl carbons are the most shielded, appearing at the highest field. oxinst.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (Terminal methyl) | ~14.1 |

| -C H₂- (Chain methylene) | ~22.7 - 31.9 |

| -C H- (Methine) | ~39.0 |

| -C H₂Br (Bromomethyl) | ~33.5 |

Mass Spectrometry for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. libretexts.org For this compound (C₂₂H₄₅Br), MS analysis would be critical for confirming its identity.

The mass spectrum would exhibit a characteristic molecular ion peak (M⁺). Due to the presence of bromine, a distinctive isotopic pattern would be observed, with two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M⁺) and another for the molecule with the ⁸¹Br isotope (M+2). miamioh.edu

Electron impact ionization would cause the molecular ion to fragment in predictable ways. A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond, which would result in the loss of a bromine radical (•Br) to form a carbocation. miamioh.eduyoutube.com Another typical fragmentation pattern for long-chain alkanes involves the sequential loss of 14 mass units, corresponding to the cleavage of CH₂ groups. libretexts.org Alpha-cleavage at the branch point is also a probable fragmentation route.

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 400/402 | [C₂₂H₄₅Br]⁺ | Molecular Ion (M⁺, M+2) |

| 321 | [C₂₂H₄₅]⁺ | Loss of •Br |

| 281 | [C₂₀H₄₁]⁺ | Cleavage at the C₁₁-C₁₂ bond (loss of C₁₀H₂₁• and BrCH₂•) |

| 169 | [C₁₂H₂₅]⁺ | Cleavage at the C₁₀-C₁₁ bond |

| 91/93 | [CH₂Br]⁺ | Bromomethyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The IR spectrum of this compound would be dominated by absorptions characteristic of a long-chain alkyl halide.

The most prominent peaks would be associated with the C-H bonds of the numerous methylene and methyl groups. acs.org The key diagnostic absorptions for identifying the alkyl halide functionality would be the C-Br stretching vibration, which appears in the fingerprint region of the spectrum, and the C-H wag of the -CH₂Br group. orgchemboulder.comquora.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2955 - 2850 | C-H Stretch | Alkane (CH₃, CH₂) |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (CH₂) |

| 1380 - 1370 | C-H Bend (Rocking) | Methyl (CH₃) |

| 1300 - 1150 | C-H Wag | Methylene adjacent to Br (-CH₂Br) orgchemboulder.com |

| 690 - 515 | C-Br Stretch | Alkyl Bromide orgchemboulder.com |

Advanced Chromatographic Techniques for Purity and Molecular Weight Distribution (e.g., GPC for Polymers)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov While simple chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the this compound monomer, more advanced techniques are required for characterizing polymers derived from it.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for analyzing the molecular weight and molecular weight distribution of polymers. lcms.cz If this compound were used as a monomer or an initiator to synthesize polymers, GPC would be essential for characterizing the resulting macromolecules. polyanalytik.com

The technique separates polymer chains based on their hydrodynamic volume in solution. researchgate.net Larger molecules elute from the chromatography column faster than smaller molecules. By calibrating the system with polymer standards of known molecular weight, the molecular weight distribution of an unknown polymer sample can be determined. lcms.cz High-Temperature GPC (HT-GPC) is often necessary for polyolefins and other polymers that are difficult to dissolve at ambient temperatures. intertek.com

Interactive Data Table: Information Obtained from GPC Analysis of Polymers

| Parameter | Description | Significance |

| Mₙ (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and melt flow. |

| Mₙ (Weight-Average Molecular Weight) | An average that gives more weight to heavier molecules. | Relates to properties like strength and toughness. intertek.com |

| PDI (Polydispersity Index) | The ratio of Mₙ to Mₙ (Mₙ/Mₙ). | A measure of the breadth of the molecular weight distribution. A PDI of 1 indicates a monodisperse polymer. intertek.com |

| Molecular Weight Distribution | A plot showing the relative abundance of polymer chains of different molecular weights. | Provides a complete picture of the polymer's composition, which dictates its physical and mechanical properties. lcms.cz |

Future Research Directions and Emerging Synthetic Prospects

Greener Pathways: The Development of More Sustainable and Green Synthetic Routes to Bromomethyl Alkanes

The traditional synthesis of bromomethyl alkanes often involves hazardous reagents and generates significant waste. The future of organic synthesis, however, is increasingly focused on green chemistry principles, emphasizing atom economy, energy efficiency, and the use of renewable resources.

Eco-Friendly Brominating Agents: A promising approach involves the use of bromide-bromate mixtures as an environmentally benign source of bromine. These reagents, often used in aqueous media, can generate the active brominating species in situ, minimizing the handling of hazardous elemental bromine.

Oxidative Bromination: Aerobic oxidative bromination represents another significant advancement. nih.govresearchgate.net This method utilizes molecular oxygen as the terminal oxidant to convert bromide salts into reactive bromine species, offering a sustainable alternative to traditional methods that rely on stoichiometric oxidants. nih.govresearchgate.net

Biocatalytic Halogenation: The use of halogenase enzymes presents a frontier in green synthesis. These enzymes can catalyze the selective halogenation of alkanes under mild conditions, offering unparalleled regio- and stereoselectivity. researchgate.netyoutube.com While not yet applied to 11-(bromomethyl)henicosane specifically, the development of robust halogenases could provide a highly sustainable route to this and other brominated alkanes.

| Method | Description | Advantages |

| Bromide-Bromate Mixtures | In situ generation of bromine from a mixture of bromide and bromate (B103136) salts in an acidic medium. | Avoids handling of elemental bromine, often uses water as a solvent. |

| Aerobic Oxidative Bromination | Uses molecular oxygen as the terminal oxidant to generate reactive bromine species from bromide sources. nih.govresearchgate.net | Sustainable, uses air as an oxidant, reduces waste. nih.govresearchgate.net |

| Biocatalytic Halogenation | Employs halogenase enzymes to selectively introduce bromine into an alkane backbone. researchgate.netyoutube.com | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netyoutube.com |

Unlocking Potential: Exploration of Novel Reactivity of the Bromomethyl Group for Advanced Functionalization

The bromomethyl group is a versatile functional handle, amenable to a wide array of chemical transformations. Future research will likely focus on leveraging this reactivity for the synthesis of complex, functionalized long-chain alkanes.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki, Negishi, and Sonogashira reactions, offer powerful tools for carbon-carbon and carbon-heteroatom bond formation. york.ac.uk Nickel and palladium-catalyzed cross-coupling reactions of alkyl bromides have become increasingly sophisticated, allowing for the introduction of diverse functional groups under mild conditions. nih.gov Applying these methods to this compound could lead to a vast library of novel long-chain molecules with tailored electronic and physical properties.

Nucleophilic Substitution: The classic SN2 reaction remains a cornerstone of alkyl halide chemistry. The development of novel nucleophiles and reaction conditions can expand the scope of functional groups that can be introduced at the bromomethyl position. This includes the introduction of polymers, fluorescent tags, or biocompatible moieties.

Radical Reactions: Radical-mediated reactions provide an alternative pathway for the functionalization of the bromomethyl group. Atom transfer radical addition (ATRA) and related processes can be used to form new carbon-carbon and carbon-heteroatom bonds, often with complementary reactivity to ionic pathways.

| Reaction Type | Description | Potential Functionalization |

| Cross-Coupling | Palladium or nickel-catalyzed reactions to form new C-C or C-heteroatom bonds. york.ac.uknih.gov | Aryl groups, alkyl chains, alkynes, amines, ethers. |

| Nucleophilic Substitution | Displacement of the bromide by a nucleophile. | Azides, thiols, cyanides, carboxylates, polymers. |

| Radical Reactions | Reactions involving radical intermediates to form new bonds. | Alkenes, electron-deficient systems. |

Beyond Electronics: Diversification of Applications in Self-Assembled Systems and Nanomaterials

While this compound has found utility in organic electronics, its long alkyl chain and reactive handle make it a prime candidate for applications in self-assembly and nanomaterials.

Self-Assembled Monolayers (SAMs): Long-chain alkanes are known to form ordered, self-assembled monolayers on various substrates. acs.org The bromomethyl group of this compound can serve as an anchor point for subsequent surface modification, allowing for the creation of functionalized surfaces with controlled chemical and physical properties. nih.gov These surfaces could find applications in sensing, biocompatible coatings, and catalysis.

Nanoparticle Synthesis and Functionalization: Alkyl halides play a crucial role in the synthesis and surface modification of nanoparticles. researchgate.netrsc.org this compound could be used as a capping agent to control the size and stability of nanoparticles or as a precursor for the covalent attachment of nanoparticles to surfaces or other molecules. The long alkyl chain would provide solubility in nonpolar media, while the bromide allows for further chemical transformations.

Drug Delivery Systems: The hydrophobic alkyl chain of this compound could be incorporated into lipid-based drug delivery systems, such as liposomes or micelles. The bromomethyl group could be used to attach targeting ligands or therapeutic agents, leading to the development of targeted and controlled-release drug delivery vehicles.

Controlling Chirality: Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into long-chain alkanes can lead to materials with unique optical and self-assembly properties. The stereoselective synthesis of chiral derivatives of this compound represents a significant synthetic challenge and a key area for future research.

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries or reagents can induce stereoselectivity in the synthesis of the henicosane backbone or in the introduction of the bromomethyl group. nih.gov For instance, asymmetric alkylation or coupling reactions could be employed to construct a chiral long-chain precursor.

Asymmetric Catalysis: The development of chiral catalysts for the enantioselective bromination of alkanes is a highly sought-after goal. rsc.org While challenging, the discovery of such a catalyst would provide a direct and efficient route to chiral bromomethyl alkanes. Organocatalysis, using small organic molecules to induce enantioselectivity, has shown promise in a variety of transformations and could potentially be applied to this system. rsc.org

Kinetic Resolution: Dynamic kinetic resolution offers another strategy to obtain enantiomerically enriched brominated alkanes. nih.gov This approach involves the selective reaction of one enantiomer of a racemic mixture, allowing for the isolation of the unreacted enantiomer in high purity.

| Approach | Description | Key Challenge |

| Chiral Auxiliaries/Reagents | Use of stoichiometric chiral molecules to direct the stereochemical outcome of a reaction. nih.gov | Removal of the auxiliary and atom economy. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. rsc.org | Development of a highly active and selective catalyst for alkane bromination. |

| Dynamic Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, coupled with in situ racemization of the unreacted enantiomer. nih.gov | Finding a suitable catalyst and reaction conditions for efficient resolution. |

常见问题

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Bond Dissociation Energies (BDEs) : Predict sites prone to radical cleavage.

- Transition States : Simulate SN2 vs. radical pathways for alkylation reactions.

- Solvent Effects : COSMO-RS models optimize solvent choice for reaction efficiency. Validate predictions with kinetic isotope effects (KIE) experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。